REACTION_CXSMILES
|
N(O[CH2:4][CH2:5][CH:6](C)C)=O.[C:9]([OH:18])(=O)[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)N.O1C=CC=C1.[OH-].[Na+]>C(COC)OC>[CH:15]1[CH:16]=[C:10]2[C:11]([CH:6]3[O:18][CH:9]2[CH:4]=[CH:5]3)=[CH:13][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
WAIT
|
Details
|
was continued for ten minutes
|
Type
|
TEMPERATURE
|
Details
|
the brown solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether
|
Type
|
WASH
|
Details
|
The extract was washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
to give 7 g (51% yield) of light yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystalization of the yellow solid from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C3C=CC(C2=C1)O3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |